5-(3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole
Overview
Description
5-(3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H9N3O3 and its molecular weight is 267.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.06439116 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis of Derivatives: Research has shown the successful synthesis of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol, which involved converting 3-nitrobenzoic acid into various forms. These derivatives have been characterized using spectroscopic analysis like IR, 1H-NMR, and EI-MS (Aziz‐ur‐Rehman et al., 2013).
Biological Screening
- Antibacterial Activity: The synthesized derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol were screened for antibacterial activity against various gram-negative and gram-positive bacteria, showing significant activity compared to standard drugs (Aziz‐ur‐Rehman et al., 2013).
Materials Science
- Synthesis of Mesogenic Materials: A study on new mesogenic homologous series bearing 1,3,4-oxadiazole ring with a nitro terminal group highlighted the synthesis and characterization of these materials. Their liquid crystalline properties and thermal stability were explored, indicating the influence of the nitro group and alkoxy terminal chain on these properties (Abboud et al., 2017).
Antimicrobial Evaluation
- Antibacterial and Antifungal Activities: Various 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities. Specific derivatives showed remarkable activities against bacteria like Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).
Chemistry and Synthesis Techniques
- Selective Reduction for Synthesis: A method was developed for synthesizing amines by selectively reducing the nitro group in 5-alkenyl-3-(nitrophenyl)-1,2,4-oxadiazoles, creating promising monomers for oxidative and radical polymerizations (Tarasenko et al., 2017).
Corrosion Inhibition
- Oxadiazole Derivatives in Corrosion Inhibition: Studies on newly synthesized oxadiazole derivatives demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This research contributes to the development of new materials for corrosion protection (Kalia et al., 2020).
Anticancer and CNS Activities
- Anticancer and CNS Depressant Activities: Synthesized oxadiazole derivatives have been evaluated for their potential as central nervous system depressants and anticancer agents. Specific compounds exhibited promising results in these areas, highlighting the therapeutic potential of oxadiazole derivatives (Singh et al., 2012).
Photochemistry and Molecular Reactions
- Photoinduced Molecular Rearrangements: Research on the photochemistry of 1,2,4-oxadiazoles in the presence of nitrogen nucleophiles revealed the formation of various compounds such as 1,2,4-triazoles, indazoles, and benzimidazoles. This study contributes to understanding the chemical reactions under photoinduced conditions (Buscemi et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-17(19)12-8-4-7-11(9-12)14-15-13(16-20-14)10-5-2-1-3-6-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFCFHWQTFKPFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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